8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Description
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a synthetic compound that belongs to the class of azabicyclooctanes. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 2.1]octane.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Bridged Azabicyclic Compounds : A novel synthesis of 8-azabicyclo[3.2.1]octane systems was developed using α-acylamino radicals generated from l-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This process involves a Bu3SnH-mediated radical translocation reaction (Sato, Kugo, Nakaumi, Ishibashi*, & Ikeda, 1995).
- Regio- and Stereoselectivity in Ene Reactions : The study of cycloalkenes leading to tribromocyclopropanes revealed insights into the formation of 8-(trimethylsilyl)bicyclo[5.1.0]oct-1(8)-ene and its derivatives. This research aids in understanding the ene dimerization process and its application in synthesizing complex organic compounds (Chen, Wang, Chen, Chen, Her, & Lee, 2007).
- Crystalline Hybrid Polyphenylene Macromolecules : Research on Diels−Alder reactions involving octa(diphenylacetylene)silsesquioxane with cyclopentadienone derivatives contributes to the understanding of synthesizing large molecular structures. This process is integral in the development of 3-D graphenes and other complex molecular architectures (Roll, Kampf, & Laine, 2011).
Applications in Organic Chemistry and Alkaloid Synthesis
- Synthesis of Azatropane : A method for synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogues was developed, showcasing applications in creating compounds with affinity for D2 and 5-HT2A receptors (Singh, Jain, Sinha, Mehta, Naqvi, Agarwal, & Anand, 2007).
- Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold : This research focuses on the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane structure, a central core in tropane alkaloids. It highlights different methodologies for achieving stereochemical control in synthesizing these complex structures (Rodríguez, Uria, Reyes, Prieto, Rodríguez‐Rodríguez, Carrillo, & Vicario, 2021).
Chemical Reactivity and Structural Analysis
- Desymmetrization by Ring-Closing Metathesis : The study showcases a new route for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, common in natural products, through desymmetrization of trienes derived from diols. This method is utilized in synthesizing endo-brevicomin (Burke, Müller, & Beaudry, 1999).
properties
IUPAC Name |
8-(2-bromophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATTZQOLYXXHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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